molecular formula C19H15N3O2 B8704443 Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate

Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate

Cat. No.: B8704443
M. Wt: 317.3 g/mol
InChI Key: NCNGVYPLQKJPGA-UHFFFAOYSA-N
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Description

Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic heterocycles that are crucial in various biological processes and have significant applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate typically involves the reaction of pyrimidine derivatives with diphenylmethyleneamine under specific conditions. One common method includes the condensation of methyl 2-aminopyrimidine-5-carboxylate with benzophenone imine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate stands out due to its unique combination of a pyrimidine ring with a diphenylmethyleneamine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

methyl 5-(benzhydrylideneamino)pyrimidine-2-carboxylate

InChI

InChI=1S/C19H15N3O2/c1-24-19(23)18-20-12-16(13-21-18)22-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3

InChI Key

NCNGVYPLQKJPGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=N1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom was added 5-bromo-pyrimidine-2-carboxylic acid methyl ester (14.50 g, 66.81 mmol), (+/−)-BINAP (4.16 g, 6.68 mmol), Pd(OAc)2 (750 mg, 3.34 mmol), and Cs2CO3 (26.1 g, 80.2 mmol). Toluene (100 mL) and benzophenone imine (12.3 mL, 73.5 mmol) were added and the mixture heated to 105° C. as an orange mixture. At 17 h, the reaction was cooled and partitioned between ethyl acetate and 1 N NaOH. The aqueous layer was extracted with ethyl acetate and the combined organics dried over MgSO4. Purification by silica gel flash chromatography (ethyl acetate/heptane) gave 5-(benzhydrylidene-amino)-pyrimidine-2-carboxylic acid methyl ester (9.83 g, 46%) as a bright yellow solid. 1H NMR (400 MHz, DMSO-d6, δ): 8.42 (s, 2H) 7.74 (d, J=6.8 Hz, 2H) 7.61 (m, 1H) 7.54 (m, 2H) 7.38 (br. s., 3H) 7.26 (br. s., 2H) 3.83 (s, 3H); MS (M+1): 318.2.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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